7,10,13,16,19-Docosapentaenoic acid

Vue d'ensemble

Description

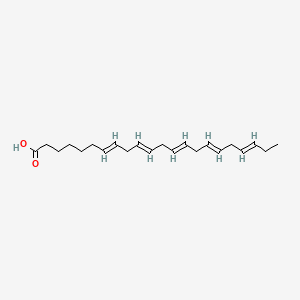

7,10,13,16,19-Docosapentaenoic acid is a polyunsaturated fatty acid with 22 carbon atoms and five double bonds. It is an omega-3 fatty acid, which is known for its significant role in human health, particularly in cardiovascular and neurological functions . This compound is found in various marine sources and is a minor component of total serum unsaturated fatty acids in humans .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7,10,13,16,19-Docosapentaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the enzymatic transesterification of beef tallow using experimental enzyme catalysts with short-chain alcohols like methanol and hexane .

Industrial Production Methods: Industrial production of this compound often involves the extraction from marine oils, such as fish oil, followed by purification processes. These processes include molecular distillation and chromatography to isolate the desired fatty acid .

Analyse Des Réactions Chimiques

Types of Reactions: 7,10,13,16,19-Docosapentaenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

Reduction: The double bonds in the compound can be reduced to form saturated fatty acids.

Esterification: This reaction involves the formation of esters, such as methyl esters, which are commonly used in analytical studies.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen or air, often in the presence of catalysts like transition metals.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

Esterification: Methanol and sulfuric acid are commonly used reagents for esterification reactions.

Major Products Formed:

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Saturated fatty acids.

Esterification: Methyl esters of this compound.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Metabolism Studies

Research indicates that 7,10,13,16,19-docosapentaenoic acid serves as an intermediate in the metabolic pathway leading to docosahexaenoic acid (DHA). Studies have shown that DPA can be metabolized to DHA in the liver without the involvement of a 4-desaturase enzyme, suggesting alternative pathways for fatty acid conversion in mammals . This metabolic flexibility is significant for understanding lipid metabolism and the synthesis of essential fatty acids.

1.2 Molecular Tools

DPA has been utilized as a molecular tool in various biochemical assays. Its role in mass spectrometry-based fatty acid testing highlights its importance in assessing cardiovascular disease risk and detecting fatty acid deficiencies . Furthermore, DPA can serve as a biomarker for nutritional and metabolic disorders, making it valuable in clinical research settings.

Nutritional Applications

2.1 Dietary Supplements

DPA is present in certain fish oils and algae and is increasingly included in dietary supplements aimed at enhancing omega-3 intake. Research suggests that DPA may provide similar benefits to those associated with EPA and DHA, including anti-inflammatory effects and support for cardiovascular health .

2.2 Health Benefits

Studies have indicated that DPA may contribute to neurological and ocular health. Its potential to improve cognitive function and support eye health is under investigation, with preliminary findings suggesting beneficial effects on retinal function .

Medical Research Applications

3.1 Anti-inflammatory Properties

DPA has been shown to produce specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which play crucial roles in resolving inflammation . These metabolites are being studied for their potential therapeutic applications in inflammatory diseases and conditions such as arthritis.

3.2 Cardiovascular Health

The impact of DPA on cardiovascular health is another area of active research. Its ability to influence lipid profiles and reduce inflammation may help mitigate risks associated with heart disease .

Case Studies

Mécanisme D'action

The mechanism of action of 7,10,13,16,19-Docosapentaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for bioactive lipid mediators that play roles in inflammation and cell signaling pathways . The molecular targets include enzymes involved in lipid metabolism and receptors that mediate anti-inflammatory responses .

Comparaison Avec Des Composés Similaires

4,7,10,13,16-Docosapentaenoic acid (Osbond acid): Another isomer of docosapentaenoic acid with double bonds at different positions.

Eicosapentaenoic acid: A shorter-chain omega-3 fatty acid with five double bonds.

Docosahexaenoic acid: An omega-3 fatty acid with six double bonds, known for its significant role in brain health.

Uniqueness: 7,10,13,16,19-Docosapentaenoic acid is unique due to its specific double bond positions, which confer distinct biological activities and health benefits. Its role in cardiovascular and neurological health, as well as its potential anti-inflammatory properties, make it a compound of significant interest in scientific research .

Activité Biologique

7,10,13,16,19-Docosapentaenoic acid (DPA), an omega-3 fatty acid, is a significant component in the biosynthesis of longer-chain polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). It plays crucial roles in various biological processes, including anti-inflammatory responses and cellular membrane integrity. This article explores the biological activity of DPA, emphasizing its metabolic pathways, effects on human health, and potential therapeutic applications.

Metabolism of Docosapentaenoic Acid

The metabolism of DPA is complex and involves several enzymatic steps. Research indicates that DPA can be converted into DHA through a series of elongation and desaturation reactions. Specifically, rat liver studies show that DPA is metabolized to 24:5(n-3) and subsequently to 24:6(n-3), which is then converted to DHA via beta-oxidation pathways. Notably, this process occurs independently of a 4-desaturase enzyme, highlighting a unique metabolic pathway for DPA .

Key Metabolic Pathways:

- Conversion to DHA: DPA → 24:5(n-3) → 24:6(n-3) → DHA

- Beta-Oxidation: Involves the breakdown of fatty acids to generate energy.

Biological Functions

DPA serves multiple biological functions that are critical for maintaining cellular health:

- Cell Membrane Integrity: As a component of phospholipids in cell membranes, DPA contributes to membrane fluidity and functionality. A deficiency in DPA can lead to compromised cellular structures .

- Cholesterol Transport and Oxidation: DPA is involved in cholesterol metabolism, potentially lowering plasma cholesterol levels and impacting cardiovascular health .

- Precursor for Eicosanoids: DPA acts as a precursor for various bioactive lipids that modulate inflammation and immune responses. It influences the synthesis of prostanoids and other lipid mediators derived from arachidonic acid .

Clinical Implications

Numerous studies have explored the health benefits associated with DPA supplementation:

- Cardiovascular Health: Increased intake of omega-3 fatty acids, including DPA, has been linked to reduced risk factors for cardiovascular disease. Cohort studies suggest that higher levels of n-3 PUFAs correlate with lower incidences of coronary thrombosis and hypertension .

- Anti-Inflammatory Effects: DPA has been shown to modulate inflammatory responses by altering the production of eicosanoids from arachidonic acid. It can inhibit the synthesis of pro-inflammatory mediators while promoting the formation of anti-inflammatory compounds .

Case Studies

Case Study 1: Supplementation Effects on Inflammatory Markers

A study involving participants supplemented with omega-3 fatty acids (including DPA) demonstrated significant reductions in inflammatory biomarkers such as C-reactive protein (CRP) and interleukin-6 (IL-6). The findings suggest that dietary intake of DPA can positively influence inflammatory pathways in humans .

Case Study 2: Impact on Lipid Profiles

In another clinical trial, participants consuming fish oil rich in omega-3s showed improved lipid profiles over a 12-week period. The study indicated that increased intake led to higher levels of EPA and DHA in plasma phospholipids, confirming the role of DPA as a precursor in lipid metabolism .

Propriétés

IUPAC Name |

(7E,10E,13E,16E,19E)-docosa-7,10,13,16,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFFSWGQGVEMMI-RCHUDCCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-74-4 | |

| Record name | 7,10,13,16,19-Docosapentaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.